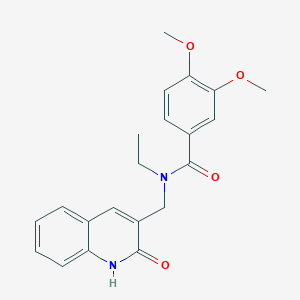![molecular formula C16H18ClN3O5S2 B7710477 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 710980-72-6](/img/structure/B7710477.png)
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide, also known as CSMDA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a sulfonamide-based compound that has been shown to have significant biological activity, making it an important tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in various biological processes, including cell proliferation, angiogenesis, and inflammation. This compound has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide has several advantages as a tool for scientific research. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. It is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of new derivatives of this compound that may have improved biological activity. Another area of interest is the investigation of the potential use of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with methylsulfonyl chloride to form 2-(4-chlorobenzylsulfonyl)acetophenone. This intermediate is then reacted with 4-aminobenzenesulfonamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have significant biological activity, making it an important tool for researchers in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound has been used in studies to investigate its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S2/c1-26(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-14-6-8-15(9-7-14)27(18,24)25/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJABCZPNQLZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)






![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)
![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)
